molecular formula C20H22ClN3O B11471586 N-{2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide

N-{2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide

Cat. No.: B11471586
M. Wt: 355.9 g/mol
InChI Key: MMVWUFDNMKGEOG-UHFFFAOYSA-N
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Description

N-(2-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BUTANAMIDE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BUTANAMIDE typically involves multiple steps. One common method starts with the preparation of the benzodiazole core, followed by the introduction of the chlorophenylmethyl group. The final step involves the attachment of the butanamide moiety. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

N-(2-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BUTANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

N-(2-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BUTANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-chlorophenyl)-(2-hydroxy-1-naphthalenyl)methyl]butanamide
  • 1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-ylmethanol

Uniqueness

N-(2-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BUTANAMIDE is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a benzodiazole core with a chlorophenylmethyl group and a butanamide moiety sets it apart from other similar compounds .

Properties

Molecular Formula

C20H22ClN3O

Molecular Weight

355.9 g/mol

IUPAC Name

N-[2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]ethyl]butanamide

InChI

InChI=1S/C20H22ClN3O/c1-2-7-20(25)22-13-12-19-23-17-10-5-6-11-18(17)24(19)14-15-8-3-4-9-16(15)21/h3-6,8-11H,2,7,12-14H2,1H3,(H,22,25)

InChI Key

MMVWUFDNMKGEOG-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NCCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl

Origin of Product

United States

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